molecular formula C21H16BrN3O B4279524 N-(1-benzyl-1H-benzimidazol-2-yl)-2-bromobenzamide

N-(1-benzyl-1H-benzimidazol-2-yl)-2-bromobenzamide

Cat. No. B4279524
M. Wt: 406.3 g/mol
InChI Key: RKMCLGUXWNQWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-1H-benzimidazol-2-yl)-2-bromobenzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-benzimidazol-2-yl)-2-bromobenzamide involves the inhibition of several signaling pathways that are involved in cell growth and survival. Specifically, this compound inhibits the activity of the protein kinase B/Akt pathway, which is known to play a key role in cell proliferation and survival. By inhibiting this pathway, N-(1-benzyl-1H-benzimidazol-2-yl)-2-bromobenzamide can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(1-benzyl-1H-benzimidazol-2-yl)-2-bromobenzamide can induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that are involved in programmed cell death. Additionally, this compound has been found to inhibit the activity of several transcription factors that are involved in the regulation of cell growth and survival, including NF-κB and STAT3.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-benzyl-1H-benzimidazol-2-yl)-2-bromobenzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, this compound has been found to have low toxicity in animal studies, making it a potential candidate for further development as a cancer therapy. However, one limitation of using N-(1-benzyl-1H-benzimidazol-2-yl)-2-bromobenzamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research and development of N-(1-benzyl-1H-benzimidazol-2-yl)-2-bromobenzamide. One direction is to explore the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its efficacy. Another direction is to investigate the potential use of N-(1-benzyl-1H-benzimidazol-2-yl)-2-bromobenzamide in the treatment of other diseases, such as inflammatory disorders or neurodegenerative diseases. Finally, further studies are needed to optimize the synthesis method of N-(1-benzyl-1H-benzimidazol-2-yl)-2-bromobenzamide to improve its solubility and bioavailability.

Scientific Research Applications

N-(1-benzyl-1H-benzimidazol-2-yl)-2-bromobenzamide has been studied extensively for its potential applications in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(1-benzyl-1H-benzimidazol-2-yl)-2-bromobenzamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(1-benzylbenzimidazol-2-yl)-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O/c22-17-11-5-4-10-16(17)20(26)24-21-23-18-12-6-7-13-19(18)25(21)14-15-8-2-1-3-9-15/h1-13H,14H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMCLGUXWNQWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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